

# Technical Support Center: Managing Interfering Substances in aPTT Testing

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: APPT

Cat. No.: B1257819

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing interfering substances during Activated Partial Thromboplastin Time (aPTT) testing.

## I. Pre-Analytical Phase Troubleshooting

Proper sample collection and handling are critical to avoid pre-analytical errors that can significantly impact aPTT results.

Question: What are the best practices for sample collection to minimize aPTT interference?

Answer: Adherence to strict collection protocols is paramount. Key considerations include:

- Correct Tube and Anticoagulant: Use a light blue top tube containing 3.2% buffered sodium citrate. The 9:1 blood-to-anticoagulant ratio is crucial; under-filling or over-filling the tube can lead to erroneous results.[\[1\]](#)
- Clean Venipuncture: A traumatic or difficult blood draw can activate the coagulation cascade, potentially shortening the aPTT. A clean venipuncture is essential.
- Order of Draw: When collecting multiple tubes, collect the citrate tube before any tubes containing clot activators or other anticoagulants to prevent cross-contamination.
- Avoiding Contamination: Do not draw blood from an arm with a heparin lock or a heparinized catheter to avoid heparin contamination. A separate venipuncture at a different site is

required.

- High Hematocrit: For patients with a hematocrit above 55%, the volume of citrate anticoagulant may need to be adjusted to maintain the correct blood-to-anticoagulant ratio.  
[\[1\]](#)

Question: How should samples be handled and processed to ensure accurate aPTT results?

Answer: Proper post-collection handling is as crucial as the collection itself.

- Timely Processing: Samples for aPTT testing should be processed within four hours of collection. If the patient is on heparin therapy, the sample must be centrifuged within one hour.
- Centrifugation: To obtain platelet-poor plasma (PPP), which should have a platelet count of less than  $10 \times 10^9/L$ , double centrifugation is recommended.
  - First Centrifugation: Centrifuge the whole blood sample at 1,500g for 10-15 minutes.
  - Plasma Transfer: Carefully transfer the plasma to a new plastic tube, avoiding the buffy coat (platelet layer).
  - Second Centrifugation: Centrifuge the plasma again at 1,500g for 10 minutes.
  - Final Transfer: Transfer the supernatant (PPP) to a final plastic tube for testing or storage.  
[\[2\]](#)
- Storage: If testing is not performed immediately, the PPP should be frozen at  $-20^{\circ}\text{C}$  or below.

## II. Troubleshooting Common Interfering Substances

This section addresses specific issues related to common substances that interfere with aPTT testing.

### Hemolysis

Question: My aPTT result is unexpectedly short. Could hemolysis be the cause?

Answer: Yes, hemolysis can falsely shorten aPTT results. The release of intracellular contents from red blood cells can interfere with the coagulation cascade. The degree of interference often correlates with the severity of hemolysis.

Data on the Effect of Hemolysis on aPTT:

| Hemoglobin Concentration (in plasma) | Effect on aPTT                        |
|--------------------------------------|---------------------------------------|
| Mild to Moderate                     | Statistically significant shortening  |
| $\geq 1.5$ g/L                       | Shortening of aPTT                    |
| $\geq 5$ g/L                         | Prolongation of Prothrombin Time (PT) |

Note: The exact impact can vary depending on the aPTT reagent and analytical system used.

## Icterus (High Bilirubin)

Question: Can elevated bilirubin levels affect my aPTT results?

Answer: Yes, elevated bilirubin (icterus) can interfere with aPTT testing, typically causing a prolongation of the clotting time. However, significant interference is usually observed only at high bilirubin concentrations.

Data on the Effect of Icterus on aPTT:

| Bilirubin Concentration | Effect on aPTT                                |
|-------------------------|-----------------------------------------------|
| Up to 30 mg/dL          | No significant bias observed[3]               |
| $> 30$ mg/dL            | Potential for prolonged aPTT[3]               |
| Increment of 6 mg/dL    | Can cause significant prolongation of aPTT[4] |

Note: The impact of bilirubin can be influenced by whether it is conjugated or unconjugated and the specific aPTT methodology.

## Lipemia (High Triglycerides)

Question: I am getting an error flag for my aPTT test on a cloudy (lipemic) plasma sample. What should I do?

Answer: Lipemia, or high levels of lipids in the plasma, can interfere with the light-based detection systems of many coagulation analyzers, leading to unobtainable or inaccurate results. The recommended procedure is to remove the lipids before re-testing.

Data on the Effect of Lipemia on aPTT:

| Triglyceride Concentration | Effect on aPTT                                                |
|----------------------------|---------------------------------------------------------------|
| ≥ 200 mg/dL                | No significant change in aPTT observed in some studies[5]     |
| > 500 mg/dL                | Can lead to analytical interference with optical analyzers[3] |

Experimental Protocol: High-Speed Centrifugation for Lipemia Removal

This protocol describes a method to clarify lipemic plasma samples for coagulation testing.[6][7]

Materials:

- Lipemic platelet-poor plasma (PPP)
- Microcentrifuge tubes (1.5 mL)
- High-speed microcentrifuge
- Fine-needle syringe or fine-tipped pipette

Procedure:

- Transfer 1.5 mL of the lipemic PPP into a microcentrifuge tube.
- Centrifuge the sample at a high speed (e.g., 21,885 x g) for 15 minutes at room temperature. [6]

- After centrifugation, a lipid layer should be visible at the top of the sample.
- Carefully insert a fine-needle syringe or pipette below the lipid layer to aspirate the cleared infranatant (the plasma below the lipid layer).
- Transfer the cleared plasma to a new tube for aPTT analysis.
- If the sample remains cloudy, the centrifugation step can be repeated.[\[6\]](#)

## Lupus Anticoagulant (LA)

Question: I have a prolonged aPTT that does not correct upon mixing with normal plasma. How can I confirm the presence of a lupus anticoagulant?

Answer: A prolonged aPTT that does not correct in a mixing study is suggestive of an inhibitor, such as a lupus anticoagulant. LAs are antibodies that bind to phospholipid-protein complexes, interfering with phospholipid-dependent coagulation tests like the aPTT. To confirm the presence of an LA, a test demonstrating the phospholipid-dependent nature of the inhibitor is required.

### Experimental Protocol: aPTT Mixing Study

This study helps differentiate between a factor deficiency and the presence of an inhibitor.

#### Materials:

- Patient's platelet-poor plasma (PPP)
- Normal pooled plasma (NPP)
- aPTT reagent and calcium chloride
- Coagulation analyzer or water bath and stopwatch
- Incubator at 37°C

#### Procedure:

- Perform a baseline aPTT on the patient's PPP and the NPP.

- Prepare a 1:1 mix of the patient's PPP and NPP (e.g., 200  $\mu$ L of patient plasma + 200  $\mu$ L of NPP).
- Immediately perform an aPTT on the 1:1 mix ("immediate mix").
- Incubate the 1:1 mix at 37°C for 1-2 hours.
- After incubation, perform another aPTT on the incubated mix ("incubated mix").

#### Interpretation:

- Correction: If the aPTT of the mix (both immediate and incubated) corrects to within the normal range, a factor deficiency is likely.
- No Correction: If the aPTT of the mix remains prolonged, it suggests the presence of an inhibitor. Some inhibitors are time-dependent, so the incubated mix is crucial.

#### Experimental Protocol: Hexagonal Phase Phospholipid Neutralization

This confirmatory test demonstrates the phospholipid-dependent nature of the inhibitor.

#### Materials:

- Patient's platelet-poor plasma (PPP)
- aPTT reagent sensitive to lupus anticoagulants
- Reagent containing hexagonal phase (II) phospholipids (HPP)
- Control reagent without HPP
- Coagulation analyzer

#### Procedure:

- The test is typically performed as a paired assay.
- In one tube, the patient's plasma is incubated with the control reagent (without HPP).

- In a second tube, the patient's plasma is incubated with the HPP-containing reagent.
- An aPTT is performed on both mixtures.

Interpretation:

- If a lupus anticoagulant is present, the HPP will neutralize the antibodies, resulting in a significant shortening of the aPTT in the HPP-containing tube compared to the control tube. A specific cutoff for the difference in clotting times is used to confirm the presence of LA.

## Heparin

Question: My patient's aPTT is significantly prolonged. How can I determine if this is due to heparin contamination or another cause?

Answer: Unfractionated heparin (UFH) is a common cause of a prolonged aPTT. To determine if heparin is the cause, a heparin neutralization procedure can be performed. This involves adding a substance that inactivates heparin to the plasma sample and then repeating the aPTT.

### Experimental Protocol: Heparin Neutralization with Polybrene

Polybrene is a positively charged molecule that binds to and neutralizes the negatively charged heparin.

Materials:

- Patient's platelet-poor plasma (PPP)
- Polybrene solution (e.g., 25 µg/mL final concentration)[\[8\]](#)
- aPTT reagent and calcium chloride
- Coagulation analyzer

Procedure:

- Perform a baseline aPTT on the patient's PPP.

- Add a standardized amount of Polybrene to an aliquot of the patient's PPP. The optimal final concentration is typically around 25 µg/mL.<sup>[8]</sup> It is often recommended to add the Polybrene after the aPTT reagent to minimize interference with the contact activation step.<sup>[8]</sup>
- Perform an aPTT on the Polybrene-treated plasma.

Interpretation:

- If the prolonged aPTT corrects (shortens significantly) after the addition of Polybrene, it indicates that heparin was present in the sample.

#### Experimental Protocol: Heparin Neutralization with Heparinase

Heparinase is an enzyme that specifically degrades heparin molecules.<sup>[9]</sup>

Materials:

- Patient's platelet-poor plasma (PPP)
- Heparinase reagent (e.g., Hepzyme)
- aPTT reagent and calcium chloride
- Coagulation analyzer

Procedure:

- Perform a baseline aPTT on the patient's PPP.
- Add the heparinase reagent to an aliquot of the patient's PPP according to the manufacturer's instructions.
- Incubate the mixture at room temperature for a specified time (e.g., 15 minutes) to allow the enzyme to degrade the heparin.<sup>[2]</sup>
- Perform an aPTT on the heparinase-treated plasma.

Interpretation:

- A significant shortening of the aPTT after heparinase treatment confirms the presence of heparin in the original sample.[2]

### III. Visual Guides

#### Signaling Pathways and Workflows

The following diagrams illustrate the intrinsic coagulation pathway and a logical workflow for troubleshooting a prolonged aPTT.



[Click to download full resolution via product page](#)

Caption: Intrinsic Pathway of Coagulation.

[Click to download full resolution via product page](#)

Caption: Troubleshooting Workflow for a Prolonged aPTT.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [siemens-healthineers.com](https://www.siemens-healthineers.com) [siemens-healthineers.com]
- 2. [Test Details](https://www.utmb.edu) [utmb.edu]
- 3. Effects of hemolysis, bilirubin, and lipemia interference on coagulation tests detected by two analytical systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. Influence of Blood Lipids on Global Coagulation Test Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [documents.thermofisher.com](https://www.documents.thermofisher.com) [documents.thermofisher.com]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 8. [meridian.allenpress.com](https://www.meridian.allenpress.com) [meridian.allenpress.com]
- 9. Heparin Neutralization | HE [hematology.mlsascp.com]
- To cite this document: BenchChem. [Technical Support Center: Managing Interfering Substances in aPTT Testing]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1257819#managing-interfering-substances-in-aptt-testing>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)